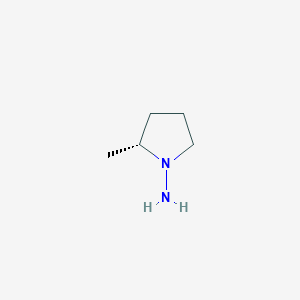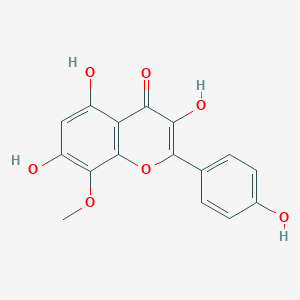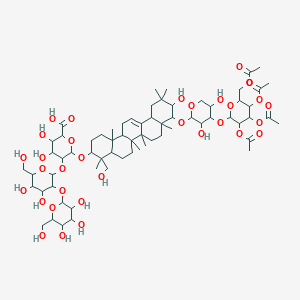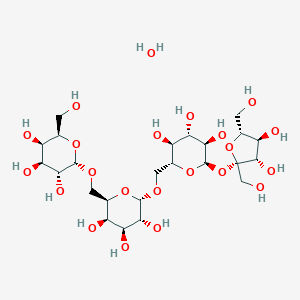
(R)-2-(4-Nitrophenyl)oxirane
概要
説明
(R)-2-(4-Nitrophenyl)oxirane, commonly known as (R)-NPO, is a chiral epoxide that has been widely used in chemical and biological research. It is a versatile compound that has various applications in organic synthesis, catalysis, and drug discovery.
科学的研究の応用
Synthesis of N-(2-Carboxyphenyl)aryloxalmonoamides : A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method is applicable for the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones and is high yielding, offering a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is a new, synthetic, enantiopure, chiral resolution reagent. It reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Antimicrobial and Insect Antifeedant Activities : A series of biphenyl keto oxiranes have been synthesized and shown to exhibit antimicrobial and insect antifeedant activities. The yields of these oxiranes are over 95%, and they have been characterized by various spectral methods (Thirunarayanan & Vanangamudi, 2016).
Synthesis of Enantiomerically Pure Compounds : An applicable synthesis method for 2-substituted oxirane-2-carboxylic esters, which are of interest as inhibitors for non-insulin-dependent diabetes mellitus treatment, has been developed. This method involves alkylation followed by Sharpless epoxidation (Scott & Golding, 2004).
Crystal Structure Studies : The crystal structures of diasteromeric chalcone epoxides derivatives, including compounds with 3-(4-nitrophenyl)oxirane structures, have been investigated. This research provides insights into the molecular interactions and stability of these compounds (Obregón-Mendoza et al., 2014).
Biocidal Compounds Synthesis for Plastic Industry : New biocidal compounds were synthesized, including those derived from epoxidation of nicotinonitrile with 4-nitrophenyl structures. These compounds have shown potential as antimicrobial agents for the plastic industry (Zaiton et al., 2018).
Estrogen Receptor Affinity and Antitumor Activity : Research on 1,1-bis(4-acetoxyphenyl)-2-phenylethenes, including derivatives with oxirane structures, has provided insights into their estrogen receptor affinity, estrogenic and antiestrogenic properties, and mammary tumor inhibiting activity (Schneider, 1986).
特性
CAS番号 |
78038-42-3 |
|---|---|
分子式 |
C8H7NO3 |
分子量 |
165.15 g/mol |
IUPAC名 |
(2S)-2-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1 |
InChIキー |
YKIUTLHCSNCTDZ-MRVPVSSYSA-N |
異性体SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
ピクトグラム |
Irritant |
同義語 |
(2S)-2-(4-Nitrophenyl)-oxirane; (2S)-(4-Nitrophenyl)-oxirane; (S)-(+)-p-Nitrostyrene oxide; (S)-4-Nitrostyrene oxide |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


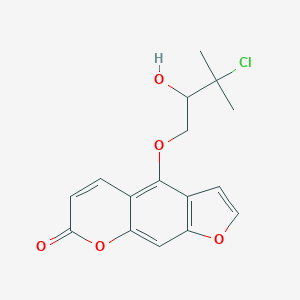


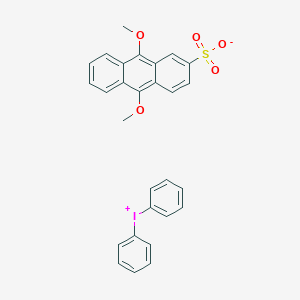

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
